1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone
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Overview
Description
1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone is a chemical compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.215 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a methoxyethoxy group and an ethanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-3-yl)ethanone: Similar structure but lacks the methoxyethoxy group.
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: Contains a trifluoromethyl group instead of the methoxyethoxy group.
Uniqueness
1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone is unique due to the presence of the methoxyethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-[6-(2-methoxyethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H13NO3/c1-8(12)9-3-4-10(11-7-9)14-6-5-13-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
FWGHJWRFZTVKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OCCOC |
Origin of Product |
United States |
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